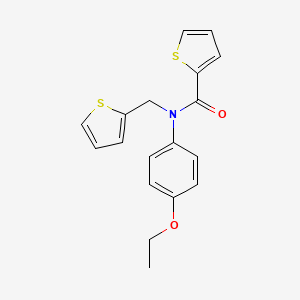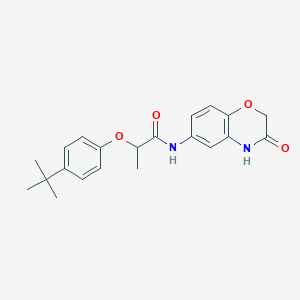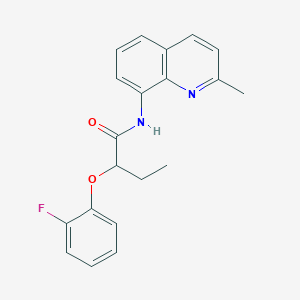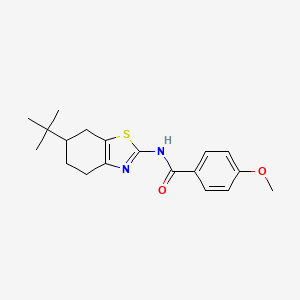![molecular formula C22H28N2O2 B11336118 2-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11336118.png)
2-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Structure: The compound’s chemical formula is C₂₄H₃₀N₂O₂. It consists of a pyrrolidine ring, an acetamide group, and two aromatic rings (a 4-methoxyphenyl ring and a 4-methylphenyl ring).
Function: This compound is of interest due to its potential biological activities.
Synonyms: It may also be referred to as “4-methoxy-N-(4-methylphenyl)-N-(pyrrolidin-1-yl)butanamide.”
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylacetic acid, followed by reductive amination with pyrrolidine.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and reagents.
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but they often involve modifications of the functional groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity and use it as a model compound in organic synthesis.
Biology: It may serve as a pharmacophore for drug design.
Medicine: Investigations explore its potential as an analgesic or anti-inflammatory agent.
Industry: Its derivatives could find applications in materials science or agrochemicals.
Mechanism of Action
Targets: The compound likely interacts with receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of aromatic rings, amide functionality, and pyrrolidine ring sets it apart.
Similar Compounds: Other amides with aromatic substituents or pyrrolidine moieties may be comparable.
Remember that this compound’s properties and applications are still an active area of research, and new findings may emerge
Properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C22H28N2O2/c1-17-5-9-19(10-6-17)21(24-13-3-4-14-24)16-23-22(25)15-18-7-11-20(26-2)12-8-18/h5-12,21H,3-4,13-16H2,1-2H3,(H,23,25) |
InChI Key |
NGHWYPYOKUVHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11336037.png)

![2-(2,6-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11336055.png)
![4-tert-butyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11336060.png)

![1-(3-acetylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336069.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11336070.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336090.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide](/img/structure/B11336095.png)
![2-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11336096.png)



